Tris(3-methylphenyl)phosphine sulfide
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Overview
Description
Tris(3-methylphenyl)phosphine sulfide: is an organophosphorus compound with the chemical formula C21H21PS . It is a derivative of tris(3-methylphenyl)phosphine, where the phosphorus atom is bonded to a sulfur atom. This compound is known for its applications in organic synthesis and catalysis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Elemental Sulfur: One common method to synthesize tris(3-methylphenyl)phosphine sulfide involves the reaction of tris(3-methylphenyl)phosphine with elemental sulfur.
Industrial Production Methods: Industrially, the synthesis of this compound can be scaled up by using larger reactors and maintaining inert atmosphere conditions to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(3-methylphenyl)phosphine sulfide can undergo oxidation reactions to form phosphine oxides.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Tris(3-methylphenyl)phosphine oxide.
Reduction: Tris(3-methylphenyl)phosphine.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, providing a source of phosphorus and sulfur atoms.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its ability to form stable complexes with metal ions, which can be crucial in medicinal chemistry.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Tris(3-methylphenyl)phosphine sulfide exerts its effects primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also participate in redox reactions, where it can either donate or accept electrons, thus influencing various chemical pathways .
Comparison with Similar Compounds
Tris(2-methylphenyl)phosphine: Similar in structure but with the methyl group in the ortho position, affecting its steric and electronic properties.
Tris(4-methylphenyl)phosphine: The methyl group is in the para position, which can lead to different reactivity and coordination behavior.
Triphenylphosphine sulfide: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness: Tris(3-methylphenyl)phosphine sulfide is unique due to the position of the methyl groups on the phenyl rings, which can influence its reactivity and coordination properties. This makes it particularly useful in specific catalytic applications where steric hindrance and electronic effects are crucial .
Properties
CAS No. |
6163-62-8 |
---|---|
Molecular Formula |
C21H21PS |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tris(3-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21PS/c1-16-7-4-10-19(13-16)22(23,20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
InChI Key |
SDTZPVBHBCWLFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)P(=S)(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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